molecular formula C12H20N4O6S B560040 Relebactam CAS No. 1174018-99-5

Relebactam

Cat. No.: B560040
CAS No.: 1174018-99-5
M. Wt: 348.38 g/mol
InChI Key: SMOBCLHAZXOKDQ-ZJUUUORDSA-N
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Description

Relebactam is a beta-lactamase inhibitor used in combination with antibiotics to enhance their efficacy. It is particularly effective against beta-lactamase-producing bacteria, which are resistant to many beta-lactam antibiotics. This compound is often combined with imipenem and cilastatin to treat complicated urinary tract infections, pyelonephritis, and complicated intra-abdominal infections in adults .

Preparation Methods

Relebactam is synthesized through a series of chemical reactions involving the formation of a diazabicyclooctane structure. The synthetic route includes the use of piperidine and other reagents to form the final compound. Industrial production methods involve optimizing reaction conditions to minimize impurities and maximize yield. Detailed information on the specific synthetic routes and reaction conditions can be found in specialized chemical literature .

Chemical Reactions Analysis

Relebactam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving its diazabicyclooctane structure. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Relebactam has a wide range of scientific research applications, including:

Mechanism of Action

Relebactam works by inhibiting beta-lactamase enzymes, which are produced by bacteria to break down beta-lactam antibiotics. It binds non-covalently to the beta-lactamase binding site and then covalently acylates the serine residue in the active site of the enzyme. This prevents the enzyme from hydrolyzing the antibiotic, allowing the antibiotic to exert its bactericidal effect. This compound is effective against many types of beta-lactamases, including Ambler class A and Ambler class C enzymes .

Comparison with Similar Compounds

Relebactam is similar to other beta-lactamase inhibitors such as avibactam, vaborbactam, and durlobactam. it has unique properties that make it particularly effective in combination with imipenem and cilastatin. Unlike some other beta-lactamase inhibitors, this compound can reform its five-membered ring after de-acylation, allowing it to rebind to target enzymes. This makes it a potent inhibitor of beta-lactamases and enhances the efficacy of the antibiotics it is combined with .

References

Properties

IUPAC Name

[(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOBCLHAZXOKDQ-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Relebactam is a beta-lactamase inhibitor known to inhibit many types of beta-lactamases including Ambler class A and Ambler class C enzymes, helping to prevent [imipenem] from degrading in the body. Similar to the structurally-related [avibactam], first, relebactam binds non-covalently to a beta-lactamase binding site, then, it covalently acylates the serine residue in the active site of the enzyme. In contrast to some other beta-lactamase inhibitors, once relebactam de-acylates from the active site, it can reform it's 5 membered ring and is capable of rebinding to target enzymes.
Record name Relebactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1174018-99-5
Record name Relebactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174018-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relebactam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174018995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relebactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELEBACTAM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OQF7TT3PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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